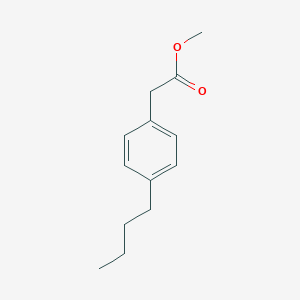
2-(4-ブチルフェニル)酢酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-butylphenyl)acetate is an organic compound with the molecular formula C13H18O2. It is an ester formed from the reaction of 4-butylphenylacetic acid and methanol. This compound is known for its pleasant fruity aroma, making it a valuable ingredient in the fragrance and flavor industries.
科学的研究の応用
Methyl 2-(4-butylphenyl)acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(4-butylphenyl)acetate can be synthesized through esterification. The typical method involves reacting 4-butylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-Butylphenylacetic acid+MethanolH2SO4Methyl 2-(4-butylphenyl)acetate+Water
Industrial Production Methods
In an industrial setting, the production of methyl 2-(4-butylphenyl)acetate typically involves continuous esterification processes. Large-scale reactors equipped with distillation columns are used to separate the ester product from the reaction mixture. The process is optimized to maximize yield and purity while minimizing energy consumption and waste production.
化学反応の分析
Types of Reactions
Methyl 2-(4-butylphenyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-butylphenylacetic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 4-Butylphenylacetic acid and methanol.
Reduction: 4-Butylphenylmethanol.
Substitution: Various substituted derivatives of methyl 2-(4-butylphenyl)acetate, depending on the substituent introduced.
作用機序
The mechanism of action of methyl 2-(4-butylphenyl)acetate depends on its specific application. In the context of its biological activity, the compound may interact with cellular receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
Methyl 2-(4-butylphenyl)acetate can be compared with other esters of phenylacetic acid, such as:
- Methyl 2-(4-tert-butylphenyl)acetate
- Methyl 2-(4-methylphenyl)acetate
- Methyl 2-(4-ethylphenyl)acetate
Uniqueness
The uniqueness of methyl 2-(4-butylphenyl)acetate lies in its specific butyl substituent on the aromatic ring, which imparts distinct physicochemical properties and a unique aroma profile compared to its analogs.
生物活性
Methyl 2-(4-butylphenyl)acetate, also known as methyl 2-(4-tert-butylphenyl)acetate, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
- Chemical Formula : C₁₃H₁₈O₂
- Molecular Weight : 206.28 g/mol
- CAS Number : 3549-23-3
Antimicrobial Properties
Research indicates that methyl 2-(4-butylphenyl)acetate exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation.
The biological activity of methyl 2-(4-butylphenyl)acetate is thought to involve interaction with cellular receptors or enzymes, leading to a cascade of biochemical events. However, the exact molecular targets and pathways remain under investigation.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the efficacy of methyl 2-(4-butylphenyl)acetate against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, indicating its potential as an antimicrobial agent .
-
Anti-inflammatory Activity :
- In a controlled experiment, the compound was administered to animal models with induced inflammation. Results demonstrated a marked reduction in inflammatory markers compared to control groups .
- Synthesis and Applications :
Data Table: Summary of Biological Activities
Future Directions
Further research is necessary to elucidate the specific mechanisms by which methyl 2-(4-butylphenyl)acetate exerts its biological effects. Additionally, studies focusing on its pharmacokinetics and potential therapeutic applications in humans will be crucial for advancing its use in clinical settings.
特性
IUPAC Name |
methyl 2-(4-butylphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10-13(14)15-2/h6-9H,3-5,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXWENQUBCGNFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













